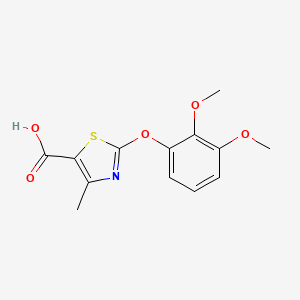

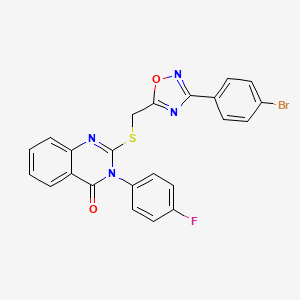

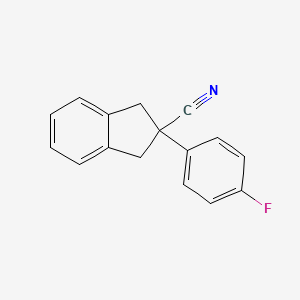

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Green Organic Chemistry Synthesis and Fungal Biotransformation

A notable application in scientific research involving compounds similar to 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide is demonstrated in the green organic chemistry synthesis under microwave radiation. This approach utilized filamentous marine and terrestrial-derived fungi for the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide, showcasing a unique enzymatic process that introduces an uncommon CN-bearing stereogenic center. This research highlights the potential of microbial biotransformation in synthesizing enantiomerically enriched compounds, underlining the importance of sustainable chemistry practices (Jimenez et al., 2019).

Heterocyclic Chemistry Innovations

Further investigations into the realm of heterocyclic chemistry reveal the reactivity of similar cyano-furan compounds with various reagents, leading to the synthesis of novel enaminonitriles. These enaminonitriles serve as precursors for the construction of complex heterocycles, such as pyrazoles and annulated furazano derivatives, demonstrating the compound's versatility in synthesizing structurally diverse and potentially bioactive molecules (Strizhenko et al., 2020).

Synthetic Precursors and Novel Azines

Enaminone derivatives incorporating dibromobenzofuran moieties, similar in reactivity to the core structure of this compound, have been utilized as versatile precursors for synthesizing novel azines and azolotriazines. This research exemplifies the strategic use of enaminone intermediates for constructing complex heterocyclic frameworks, expanding the toolkit for heterocyclic chemistry and potentially uncovering new therapeutic agents (Sanad & Mekky, 2018).

Cyanation and Derivative Synthesis

The cyanation reactions of similar furan derivatives have been explored to synthesize cyano derivatives, which were further transformed into various carbon-substituted compounds. This body of work illustrates the compound's utility in organic synthesis, enabling the creation of a diverse array of derivatives with potential applications in materials science, pharmaceuticals, and agrochemicals (Shiotani & Taniguchi, 1997).

Propiedades

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3S/c16-8-9(6-11-2-1-5-20-11)14(19)17-10-3-4-12-13(7-10)21-15(22)18-12/h1-7H,(H,17,19)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNGUGLQLBVRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)NC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)

![7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2716829.png)

![2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2716832.png)

![4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2716834.png)